molecular formula C15H19FN2O3 B284808 Ethyl 1-((4-fluorophenyl)carbamoyl)piperidine-4-carboxylate

Ethyl 1-((4-fluorophenyl)carbamoyl)piperidine-4-carboxylate

Cat. No. B284808
M. Wt: 294.32 g/mol
InChI Key: QAHUTMHDBKZKMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-((4-fluorophenyl)carbamoyl)piperidine-4-carboxylate, also known as EFDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFDP is a piperidine derivative that has shown promising results in several scientific studies.

Mechanism of Action

The mechanism of action of Ethyl 1-((4-fluorophenyl)carbamoyl)piperidine-4-carboxylate is not fully understood, but it is believed to act on the dopaminergic system in the brain. Ethyl 1-((4-fluorophenyl)carbamoyl)piperidine-4-carboxylate has been shown to increase the release of dopamine, a neurotransmitter that plays a crucial role in the regulation of movement, motivation, and reward. Ethyl 1-((4-fluorophenyl)carbamoyl)piperidine-4-carboxylate may also act on other neurotransmitter systems, such as the serotonergic and noradrenergic systems.
Biochemical and Physiological Effects:
Ethyl 1-((4-fluorophenyl)carbamoyl)piperidine-4-carboxylate has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and its metabolites in the brain. Ethyl 1-((4-fluorophenyl)carbamoyl)piperidine-4-carboxylate has also been shown to reduce inflammation and oxidative stress. Additionally, Ethyl 1-((4-fluorophenyl)carbamoyl)piperidine-4-carboxylate has been shown to improve cognitive function and motor coordination.

Advantages and Limitations for Lab Experiments

Ethyl 1-((4-fluorophenyl)carbamoyl)piperidine-4-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in several scientific studies. However, Ethyl 1-((4-fluorophenyl)carbamoyl)piperidine-4-carboxylate has some limitations. It is not very water-soluble, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of Ethyl 1-((4-fluorophenyl)carbamoyl)piperidine-4-carboxylate is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on Ethyl 1-((4-fluorophenyl)carbamoyl)piperidine-4-carboxylate. One area of interest is the development of Ethyl 1-((4-fluorophenyl)carbamoyl)piperidine-4-carboxylate as a potential treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of Ethyl 1-((4-fluorophenyl)carbamoyl)piperidine-4-carboxylate as an anti-inflammatory agent and an analgesic. Additionally, further research is needed to fully understand the mechanism of action of Ethyl 1-((4-fluorophenyl)carbamoyl)piperidine-4-carboxylate and its effects on other neurotransmitter systems.

Synthesis Methods

Ethyl 1-((4-fluorophenyl)carbamoyl)piperidine-4-carboxylate can be synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 4-fluoroaniline with ethyl chloroformate to form ethyl 4-fluoro-phenylcarbamate. This intermediate is then reacted with piperidine in the presence of a catalyst to form Ethyl 1-((4-fluorophenyl)carbamoyl)piperidine-4-carboxylate. The final product can be purified through crystallization or chromatography.

Scientific Research Applications

Ethyl 1-((4-fluorophenyl)carbamoyl)piperidine-4-carboxylate has been extensively studied for its potential applications in various fields. It has shown promising results in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Ethyl 1-((4-fluorophenyl)carbamoyl)piperidine-4-carboxylate has also shown potential as an anti-inflammatory agent and an analgesic. Additionally, Ethyl 1-((4-fluorophenyl)carbamoyl)piperidine-4-carboxylate has been studied for its potential use in the treatment of cancer and diabetes.

properties

Molecular Formula

C15H19FN2O3

Molecular Weight

294.32 g/mol

IUPAC Name

ethyl 1-[(4-fluorophenyl)carbamoyl]piperidine-4-carboxylate

InChI

InChI=1S/C15H19FN2O3/c1-2-21-14(19)11-7-9-18(10-8-11)15(20)17-13-5-3-12(16)4-6-13/h3-6,11H,2,7-10H2,1H3,(H,17,20)

InChI Key

QAHUTMHDBKZKMQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1)C(=O)NC2=CC=C(C=C2)F

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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